N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is fused with a carboxamide group and a hydroxyethyl side chain. The presence of a furan ring attached to the phenyl group adds to its structural complexity. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Introduction of the Hydroxyethyl Side Chain: This step involves the reaction of the benzothiophene derivative with an epoxide or a halohydrin to introduce the hydroxyethyl group.
Coupling with the Furan-2-yl Phenyl Group: The final step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan-2-yl phenyl group to the hydroxyethylated benzothiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like NBS (N-Bromosuccinimide) or nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Conversion of the carboxamide to an amine.
Substitution: Introduction of various functional groups onto the furan ring.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the benzothiophene and furan moieties, which are known for their biological activities. It could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine
In medicine, compounds with similar structures have been explored for their therapeutic potential. This compound could be studied for its ability to interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could facilitate binding to active sites, while the benzothiophene and furan rings could enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide: can be compared with other benzothiophene derivatives, such as raloxifene and bazedoxifene, which are used in the treatment of osteoporosis.
Furan derivatives: like furanylfentanyl, which is a potent synthetic opioid, highlight the diverse biological activities of furan-containing compounds.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of both benzothiophene and furan rings in a single molecule is relatively rare and could lead to novel applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c23-17(14-7-9-15(10-8-14)18-5-3-11-25-18)13-22-21(24)20-12-16-4-1-2-6-19(16)26-20/h1-12,17,23H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGITVIBTPSFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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